(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride
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Overview
Description
®-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl group, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-(1-Amino-ethyl)-benzoic acid.
Hydrochloride Formation: The free base form of ®-2-(1-Amino-ethyl)-benzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to reduce the precursor compounds.
Crystallization: Purification through crystallization techniques to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-ethyl)-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the benzoic acid moiety can lead to the formation of benzyl alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include nitroso derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
®-2-(1-Amino-ethyl)-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Amino-ethyl)-benzoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(1-Amino-ethyl)-benzoic acid: The free base form without the hydrochloride salt.
2-(1-Amino-ethyl)-benzoic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.
Uniqueness
®-2-(1-Amino-ethyl)-benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYYPUHNSHAXET-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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